molecular formula C22H24N4O2 B12248820 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole

3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole

Cat. No.: B12248820
M. Wt: 376.5 g/mol
InChI Key: UREHOBOGNKXDPL-UHFFFAOYSA-N
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Description

3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole is a complex organic compound that features a combination of indole, pyrrolidine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and sustainable production process that meets the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyridazine group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindol-3-yl)methanone

InChI

InChI=1S/C22H24N4O2/c1-25-13-18(17-4-2-3-5-20(17)25)22(27)26-11-10-15(12-26)14-28-21-9-8-19(23-24-21)16-6-7-16/h2-5,8-9,13,15-16H,6-7,10-12,14H2,1H3

InChI Key

UREHOBOGNKXDPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(C3)COC4=NN=C(C=C4)C5CC5

Origin of Product

United States

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